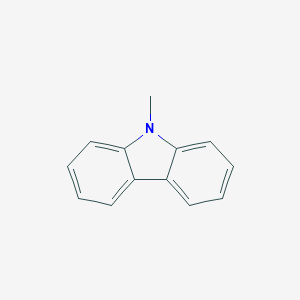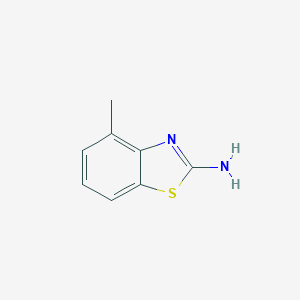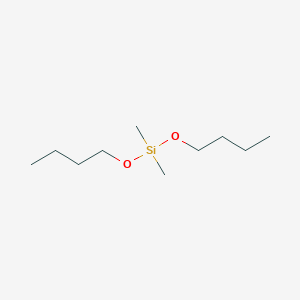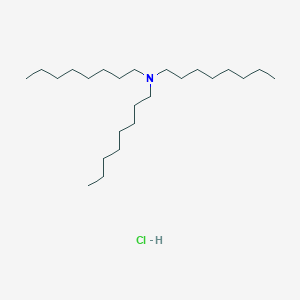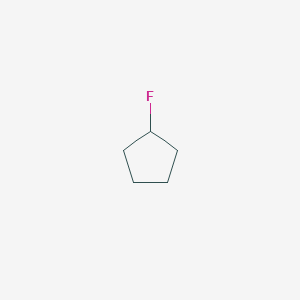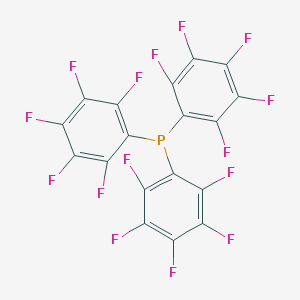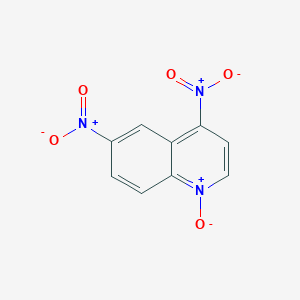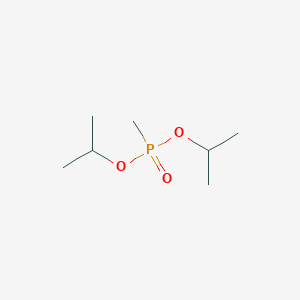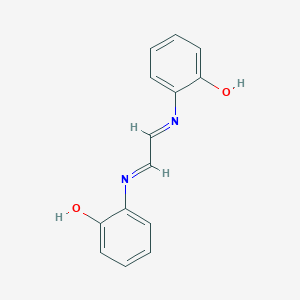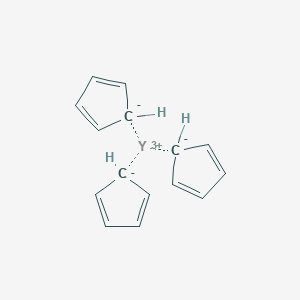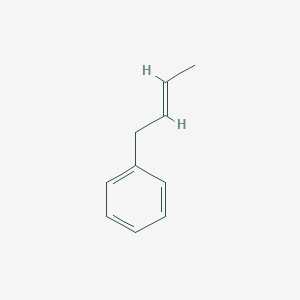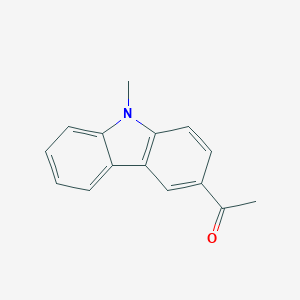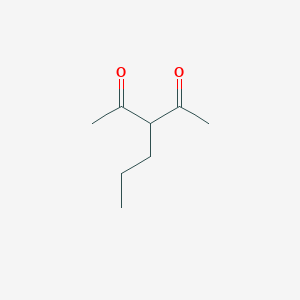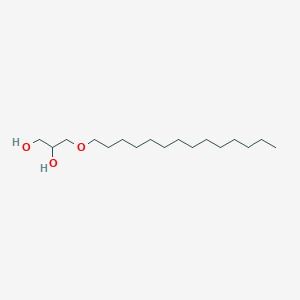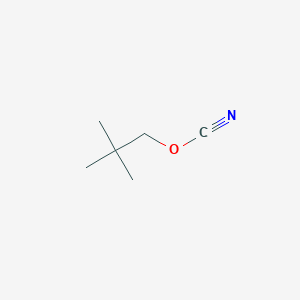
2,2-Dimethylpropyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl cyanate, also known as DMPC, is a chemical compound with the molecular formula C6H11NO. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMPC is an isocyanate, which means it contains a functional group that reacts with nucleophiles, such as amines, to form ureas. This property makes DMPC a useful reagent in many chemical reactions, including the synthesis of biologically active compounds.
Mécanisme D'action
2,2-Dimethylpropyl cyanate acts as a nucleophile in chemical reactions, reacting with electrophiles, such as isocyanates, to form urea derivatives. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes hydrolysis to form the final product. The mechanism of action of 2,2-Dimethylpropyl cyanate is well understood, and it has been extensively studied in the context of organic synthesis.
Effets Biochimiques Et Physiologiques
2,2-Dimethylpropyl cyanate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. 2,2-Dimethylpropyl cyanate is also a respiratory irritant and can cause respiratory distress if inhaled. Therefore, it is important to handle 2,2-Dimethylpropyl cyanate with care and to use appropriate safety precautions when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethylpropyl cyanate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,2-Dimethylpropyl cyanate is also relatively easy to synthesize and can be obtained in high purity. However, 2,2-Dimethylpropyl cyanate is a toxic and hazardous compound, and appropriate safety precautions must be taken when working with this compound. In addition, 2,2-Dimethylpropyl cyanate is not readily available commercially, and it may be difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research involving 2,2-Dimethylpropyl cyanate. One potential area of research is the development of new synthetic methods for 2,2-Dimethylpropyl cyanate and related compounds. Another area of research is the development of new applications for 2,2-Dimethylpropyl cyanate in organic synthesis and materials science. Finally, there is potential for research into the biochemical and physiological effects of 2,2-Dimethylpropyl cyanate, particularly in the context of occupational health and safety.
Méthodes De Synthèse
2,2-Dimethylpropyl cyanate can be synthesized by reacting 2,2-dimethylpropanol with phosgene in the presence of a base catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then reacts with ammonia to form 2,2-Dimethylpropyl cyanate. The overall reaction can be represented as follows:
C6H14O + COCl2 + NH3 → C6H11NO + 2HCl + CO2
Applications De Recherche Scientifique
2,2-Dimethylpropyl cyanate has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, such as urea derivatives. 2,2-Dimethylpropyl cyanate has also been used as a reagent in the preparation of polymer materials, such as polyurethanes. In addition, 2,2-Dimethylpropyl cyanate has been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
Propriétés
Numéro CAS |
1459-44-5 |
|---|---|
Nom du produit |
2,2-Dimethylpropyl cyanate |
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2,2-dimethylpropyl cyanate |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |
Clé InChI |
VCXUAVBUVJXKSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC#N |
SMILES canonique |
CC(C)(C)COC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



